2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine” is a chemical compound with the molecular formula C13H9N3S2 and a molecular weight of 271.36 . It is also known as "4-PHENYL-1,2,3-THIADIAZOL-5-YL 2-PYRIDINYL SULFIDE" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives were synthesized by a convenient one-pot three-component reaction of amine, aldehyde, and mercaptoacetic acid on montmorillonite KSF clay as a solid acidic catalyst .Molecular Structure Analysis
The molecular structure of “2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine” consists of a pyridine ring attached to a phenyl-1,2,3-thiadiazol-5-yl group via a sulfanyl (S) linkage . Further structural analysis can be performed using various spectral techniques such as FT-IR, 1H-NMR, mass spectra, and elemental analysis .Scientific Research Applications
- Researchers have synthesized derivatives of 2-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one. These compounds were evaluated for their potential as agents active against tuberculosis, with Shikimate kinase as the target . The synthesis involved a convenient one-pot three-component reaction using montmorillonite KSF clay as a solid acidic catalyst.
- The compound exhibits antibacterial activity comparable to the reference drug amoxicillin. Additionally, its antifungal screening against strains T. harzianum and A. niger was evaluated, showing promise .
- Ultrasound-assisted synthesis has been employed to create a series of 1,3,4-thiadiazole-pyrazole-thiazolidin-4-one scaffolds, including derivatives of our compound. These scaffolds demonstrated antibacterial activity .
Antitubercular Activity
Antibacterial and Antifungal Properties
Anticancer Potential
Future Directions
The future directions for research on “2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine” and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. For instance, thiadiazole derivatives have shown potential as anticancer agents , and further studies could explore this potential in more detail.
Mechanism of Action
Target of Action
Compounds with a similar thiadiazole ring structure have been found to interact with a variety of biological targets . For instance, some thiadiazole derivatives have been identified as effective inhibitors of carbonic anhydrase (CA), particularly the tumor-associated isozyme CA IX. This enzyme plays a role in regulating pH in tumor cells, making it a target for anticancer therapy.
Mode of Action
It’s known that thiadiazole-containing compounds can cross cellular membranes due to their mesoionic nature and interact strongly with biological targets . This interaction can lead to various changes in the target, depending on the specific compound and target involved .
Biochemical Pathways
Thiadiazole derivatives have been found to exert a broad spectrum of biological activities, suggesting that they may affect multiple pathways . For example, some thiadiazole derivatives have shown anticancer activities in various in vitro and in vivo models .
Pharmacokinetics
Thiadiazoles are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Their relatively good liposolubility, attributed to the presence of the sulfur atom, allows them to cross cellular membranes .
Result of Action
Compounds with a similar thiadiazole ring structure have been found to exert a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s known that the stability of thiadiazole derivatives like tdz is maintained below 200°c, and they are stable in water for over 24 days at room temperature across a wide ph range . Light exposure rapidly transforms them into phototropic isomers .
properties
IUPAC Name |
4-phenyl-5-pyridin-2-ylsulfanylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3S2/c1-2-6-10(7-3-1)12-13(18-16-15-12)17-11-8-4-5-9-14-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHKVSRHUXMCAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.